3-(4-Chlorophenyl)piperazine-2,5-dione

Overview

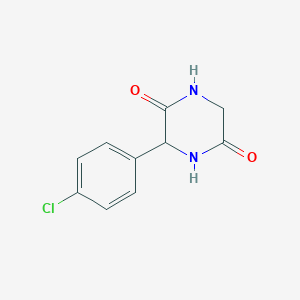

Description

3-(4-Chlorophenyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 4-chlorophenyl group and two keto groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)piperazine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with maleic anhydride to form an intermediate, which is then cyclized to produce the desired piperazine-2,5-dione structure . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted piperazine-2,5-diones .

Scientific Research Applications

3-(4-Chlorophenyl)piperazine-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)piperazine-2,5-dione involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, which contributes to its anticonvulsant and antinociceptive effects. The compound may also interact with ion channels and receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Fluorophenyl)piperazine-2,5-dione

- 3-(4-Bromophenyl)piperazine-2,5-dione

- 3-(4-Methylphenyl)piperazine-2,5-dione

Uniqueness

3-(4-Chlorophenyl)piperazine-2,5-dione is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and biological activity compared to other similar compounds.

Biological Activity

Overview

3-(4-Chlorophenyl)piperazine-2,5-dione is a piperazine derivative notable for its diverse biological activities. This compound features a piperazine ring substituted with a 4-chlorophenyl group and two keto groups at positions 2 and 5, which significantly influence its pharmacological properties. Research has highlighted its potential in various therapeutic areas, including antimicrobial, antiviral, anticancer, anticonvulsant, and antinociceptive activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Interaction : It may act as an antagonist or agonist at several receptors, influencing neurotransmitter systems in the brain which contributes to its anticonvulsant and antinociceptive effects.

- Ion Channel Modulation : The compound is believed to modulate voltage-gated sodium and calcium channels, as well as GABA transporters, which are crucial for neuronal signaling .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The presence of the chlorophenyl group enhances its activity against Gram-positive and Gram-negative bacteria .

Antiviral Properties

This compound has shown potential as an antiviral agent. Studies have demonstrated its effectiveness against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV), with notable inhibitory concentrations indicating its promise in treating viral infections .

Anticancer Effects

The anticancer potential of this compound has been supported by several studies. It has been observed to induce apoptosis in various cancer cell lines, including breast cancer cells. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| A549 (Lung Cancer) | 20.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18.0 | Increased oxidative stress |

Anticonvulsant Activity

In animal models, this compound has exhibited anticonvulsant effects comparable to established medications like valproic acid. It has shown a balanced inhibition of neuronal voltage-sensitive sodium channels, contributing to its efficacy in preventing seizures .

Antinociceptive Effects

Research indicates that this compound possesses antinociceptive properties, making it a candidate for pain management therapies. Its action appears to be mediated through both central and peripheral mechanisms.

Case Studies and Research Findings

- Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated significant cytotoxicity with an IC50 value of 15 µM, suggesting strong potential for further development as an anticancer drug .

- Antiviral Research : In vitro assessments revealed that the compound inhibited ZIKV with an EC50 value of approximately 2.4 µM, demonstrating its potential as a therapeutic agent against viral infections .

- Anticonvulsant Evaluation : In a study comparing various piperazine derivatives, this compound showed superior anticonvulsant activity in mouse models compared to traditional treatments like ethosuximide .

Properties

IUPAC Name |

3-(4-chlorophenyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-7-3-1-6(2-4-7)9-10(15)12-5-8(14)13-9/h1-4,9H,5H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEZCPPJBKBIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.